Molecular Weight Shift Enables Absolute Quantitation of GSH via Isotope Dilution Mass Spectrometry
L-Glutathione reduced-15N exhibits a molecular weight of 308.32 g/mol, representing a +1 Da mass shift relative to unlabeled L-glutathione (307.32 g/mol) . In contrast, the double-labeled [¹³C₂,¹⁵N]-GSH produces a +3 Da mass shift (310.30 g/mol) . This +1 Da difference is sufficient for baseline mass spectrometric separation while minimizing potential isotopic overlap with naturally occurring M+1 isotopologues of other matrix components. In isotope dilution LC-MS/MS assays, the ¹⁵N-labeled internal standard enables calibration functions with slopes close to 1.0 and negligible intercepts when quantifying GSH in complex biological matrices such as erythrocytes [1].
| Evidence Dimension | Mass shift for MS discrimination |
|---|---|
| Target Compound Data | +1 Da (MW 308.32 g/mol) |
| Comparator Or Baseline | Unlabeled GSH: 0 Da (307.32 g/mol); [¹³C₂,¹⁵N]-GSH: +3 Da (310.30 g/mol) |
| Quantified Difference | Target compound provides intermediate +1 Da shift vs. +3 Da for double-labeled variant |
| Conditions | Calculated from molecular formula C₁₀H₁₇N₂¹⁵NO₆S vs. C₁₀H₁₇N₃O₆S vs. C₈¹³C₂H₁₇N₂¹⁵NO₆S |
Why This Matters
The +1 Da mass shift provides a quantifiable isotopic difference that is sufficient for SRM/MRM-based absolute quantitation while minimizing potential interference from endogenous M+3 isotopologues.
- [1] Reinbold J, et al. Quantitation of glutathione and its oxidation products in erythrocytes by multiple-label stable-isotope dilution. Anal Biochem. 2014;445:41-8. PMID: 24120409. View Source
